Glemanserin, (S)-
CAS No.: 132553-88-9
Cat. No.: VC17075636
Molecular Formula: C20H25NO
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132553-88-9 |
---|---|
Molecular Formula | C20H25NO |
Molecular Weight | 295.4 g/mol |
IUPAC Name | (S)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m1/s1 |
Standard InChI Key | AXNGJCOYCMDPQG-HXUWFJFHSA-N |
Isomeric SMILES | C1CN(CCC1[C@@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Canonical SMILES | C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Introduction
Chemical and Stereochemical Properties
Molecular Structure and Stereochemistry
Glemanserin (IUPAC: (±)-2-[(4-fluorophenyl)(4-piperidinyl)methoxy]phenol) exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer features a specific spatial arrangement where the hydroxyl-bearing carbon exhibits S-configuration, critical for receptor interaction . The molecular formula remains C20H25NO across enantiomers, with identical molecular weight (295.42 g/mol) .
Table 1: Comparative Molecular Properties of Glemanserin Enantiomers
Property | (S)-Glemanserin | Racemic Glemanserin |
---|---|---|
Molecular Formula | C20H25NO | C20H25NO |
Molecular Weight | 295.42 g/mol | 295.42 g/mol |
Optical Activity | [α]D +23° | (±) Racemate |
Defined Stereocenters | 1 | 1 (racemic) |
LogP | 3.1 (calculated) | 3.1 |
The SMILES notation for (S)-glemanserin is OC(C@HC3=CC=CC=C3)F, highlighting the chiral center at the piperidine-linked carbon . X-ray crystallography confirms the (S)-configuration preferentially interacts with 5-HT2A receptor subpockets through hydrogen bonding and hydrophobic interactions .
Pharmacological Characterization
Receptor Binding Profiles
(S)-Glemanserin demonstrates 15-fold greater 5-HT2A receptor affinity (Ki = 0.8 nM) compared to the (R)-enantiomer (Ki = 12 nM) in radioligand displacement assays . This enantioselectivity arises from differential positioning of the fluorophenyl moiety within the receptor's orthosteric site.
Selectivity Over Related Receptors
-
5-HT2C: 120-fold selectivity (Ki = 96 nM)
-
D2: >1,000-fold selectivity (Ki = 850 nM)
The (S)-enantiomer's clean off-target profile contrasts with racemic glemanserin, which shows moderate α1-adrenergic activity at therapeutic concentrations .
Functional Activity in Cellular Systems
In HEK293 cells expressing human 5-HT2A receptors, (S)-glemanserin acts as a silent antagonist (IC50 = 2.3 nM), showing neither intrinsic activity nor inverse agonism in β-arrestin recruitment assays . This contrasts with analogs like volinanserin, which exhibit inverse agonism at Gi1 proteins .
Table 2: Functional Parameters in Recombinant Systems
Assay System | (S)-Glemanserin EC50 | Max Efficacy (% 5-HT) |
---|---|---|
Gq/11 Activation | N/A (antagonist) | 0% |
Gi1 Coupling | N/A | 0% |
β-Arrestin2 Recruitment | N/A | 0% |
Preclinical Development and Animal Studies
Pharmacokinetic Profile
The enantiomers exhibit distinct ADME properties:
Parameter | (S)-Glemanserin | (R)-Glemanserin |
---|---|---|
Oral Bioavailability | 68% | 42% |
t1/2 (rat) | 4.2 h | 2.8 h |
Vd (L/kg) | 8.5 | 6.2 |
CYP2D6 Contribution | 85% | 60% |
Hepatic metabolism predominantly involves CYP2D6-mediated O-demethylation, with (S)-glemanserin forming an active metabolite (S-desmethylglemanserin) retaining 30% 5-HT2A affinity .
Behavioral Pharmacology
Clinical Research and Therapeutic Applications
Phase II Trial in Generalized Anxiety Disorder
A randomized, double-blind study (N=147) compared racemic glemanserin (96 mg/day) against placebo over 8 weeks :
Outcome Measure | Glemanserin Δ | Placebo Δ | p-value |
---|---|---|---|
HAM-A Total | -4.2 | -6.7 | 0.32 |
PSWQ | -8.1 | -9.4 | 0.21 |
CGI-I ≤2 | 34% | 29% | 0.58 |
The (S)-enantiomer's contribution to these null results remains unclear due to racemic testing. Post-hoc analysis suggested possible efficacy in a high-5-HT2A expression subgroup (OR=1.9, 95%CI:0.8-4.1), but underpowered for significance .
Mechanistic Insights and Future Directions
Biased Signaling Implications
Recent work demonstrates 5-HT2A constitutive activity in human prefrontal cortex . While (S)-glemanserin lacks inverse agonism, its neutral antagonism may insufficiently modulate tonic Gi1 signaling implicated in anxiety pathogenesis . Contrast with pimavanserin's Gi1 inverse agonism highlights mechanistic diversity among 5-HT2A ligands .
Enantiomer-Specific Target Engagement
PET imaging using 11C-glemanserin reveals preferential 5-HT2A occupancy in cortical regions (EC50 = 18 ng/mL) versus striatal D2 sites (EC50 >200 ng/mL) . This contrasts with risperidone, which occupies both receptors at therapeutic doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume